

Csf1R-IN-22: In Vitro Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Csf1R-IN-22	
Cat. No.:	B15578748	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Csf1R-IN-22** is a potent and selective, orally effective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R) with a reported IC50 of less than 6 nM.[1][2] This small molecule plays a crucial role in modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs). In vitro studies have demonstrated that **Csf1R-IN-22** can effectively reprogram M2-like macrophages to a pro-inflammatory M1 phenotype, enhance the secretion of CXCL9, and subsequently increase the infiltration of CD8+ T cells.[2] Furthermore, it has been shown to inhibit the Csf1R signaling pathway, leading to reduced phosphorylation of downstream mediators such as AKT and mTORC1, and to induce apoptosis in tumor cells.[2] These attributes make **Csf1R-IN-22** a compelling candidate for investigation in cancer immunotherapy research.

Quantitative Data Summary

The following table summarizes the key in vitro activities of Csf1R-IN-22.



Parameter	Cell Line/System	Concentration/ Incubation Time	Result	Reference
IC50	Csf1R Kinase Assay	< 6 nM	Potent inhibition of Csf1R kinase activity.	[1][2]
Signaling Pathway Inhibition	Bone Marrow- Derived Macrophages (BMDMs)	10, 30, 100 nM (1 hour)	Dose-dependent inhibition of Csf1R, AKT, and mTORC1 phosphorylation.	[2]
Macrophage Reprogramming	BMDMs and Human Monocyte- Derived Macrophages (HMDMs)	30-100 nM (24 hours)	Efficiently reprograms M2- type macrophages to M1-type macrophages.	[2]
Tumor Cell Viability	MC-38 and CT- 26 cells	Supernatant from M2 macrophages treated with 10- 100 nM Csf1R- IN-22 for 20 hours	Significant inhibition of tumor cell viability.	[2]
Apoptosis Induction	MC-38 and CT- 26 cells	Supernatant from M2 macrophages treated with 10, 30, 100 nM Csf1R-IN-22 for 20 hours	Significant increase in the apoptosis rate of tumor cells, with an approximately 60% increase in the 100 nM group.	[2]

Signaling Pathway

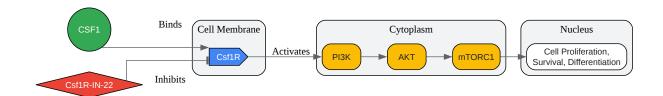


Methodological & Application

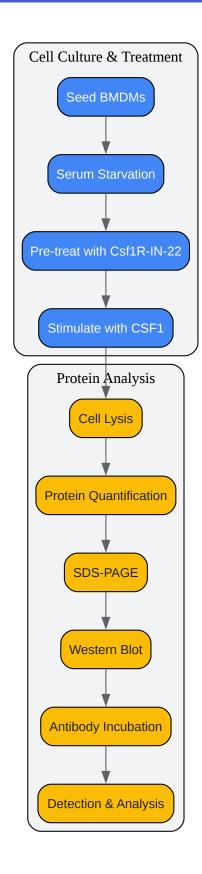
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The binding of Colony-Stimulating Factor 1 (CSF1) to its receptor, Csf1R, triggers the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for the survival, proliferation, and differentiation of macrophages. **Csf1R-IN-22** acts as a potent inhibitor of this signaling cascade.

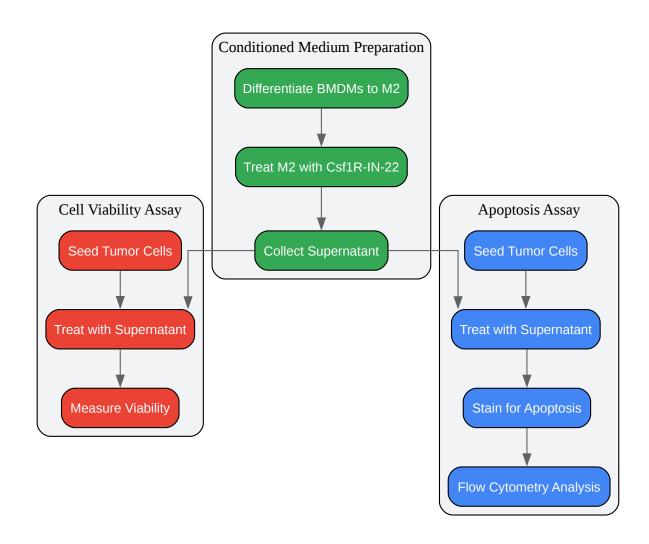












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References

• 1. medchemexpress.com [medchemexpress.com]







- 2. file.medchemexpress.com [file.medchemexpress.com]
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